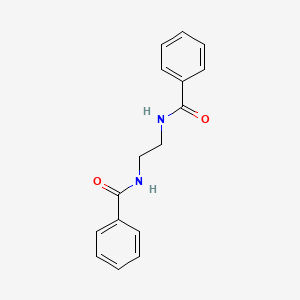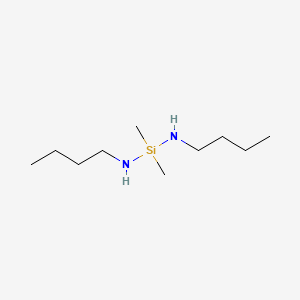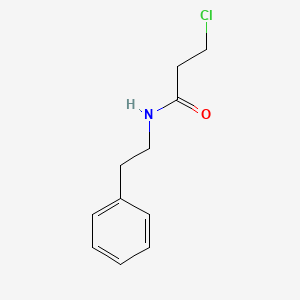
Fenaclon
Übersicht
Beschreibung
Es ist vor allem für seine Antikonvulsiva-Eigenschaften bekannt und wird zur Behandlung von Epilepsie eingesetzt . Fenaclon hat ein Molekulargewicht von 211,69 g/mol und zeichnet sich durch seine einzigartige Struktur aus, die eine Chlor- und eine Phenylethylgruppe umfasst, die an ein Propanamid-Rückgrat gebunden sind .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Fenaclon erfolgt typischerweise durch die Reaktion von 3-Chlorpropionylchlorid mit 2-Phenylethylamin. Die Reaktion wird in Gegenwart einer Base, wie z. B. Triethylamin, durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen in der Regel einen Temperaturbereich von 0-5 °C, um den exothermen Charakter der Reaktion zu kontrollieren .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, und die Reaktion wird in großen Reaktoren mit präziser Temperatur- und pH-Kontrolle durchgeführt, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
Fenaclon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Aminen führen.
Substitution: Die Chlor-Gruppe in this compound kann durch andere Nukleophile, wie z. B. Hydroxyl- oder Aminogruppen, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid oder Ammoniak.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 3-Chlorpropansäure.
Reduktion: Bildung von 3-Chlor-N-(2-Phenylethyl)propanamin.
Substitution: Bildung von 3-Hydroxy-N-(2-Phenylethyl)propanamid oder 3-Amino-N-(2-Phenylethyl)propanamid.
Wissenschaftliche Forschungsanwendungen
Fenaclon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Ausgangsmaterial für die Synthese anderer Verbindungen verwendet.
Biologie: Wird auf seine Auswirkungen auf biologische Systeme untersucht, insbesondere auf seine Antikonvulsiva-Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Epilepsie und anderen neurologischen Erkrankungen untersucht.
Industrie: Wird bei der Herstellung von Pharmazeutika und als Zwischenprodukt bei der Synthese anderer chemischer Verbindungen verwendet .
Wirkmechanismus
This compound übt seine Antikonvulsiva-Wirkung aus, indem es die Aktivität von Neurotransmittern im Gehirn moduliert. Es wird vermutet, dass es die inhibitorischen Wirkungen von Gamma-Aminobuttersäure (GABA) verstärkt, indem es an GABA-Rezeptoren bindet, wodurch die neuronale Erregbarkeit reduziert und Krampfanfälle verhindert werden . Die genauen molekularen Zielstrukturen und Signalwege, die an seinem Wirkmechanismus beteiligt sind, werden noch untersucht .
Wirkmechanismus
Fenaclon exerts its anticonvulsant effects by modulating the activity of neurotransmitters in the brain. It is believed to enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors, thereby reducing neuronal excitability and preventing seizures . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenobarbital: Ein weiteres Antikonvulsivum, das zur Behandlung von Epilepsie eingesetzt wird.
Carbamazepin: Ein weit verbreitetes Antikonvulsivum und Stimmungsstabilisator.
Valproinsäure: Ein Antikonvulsivum und stimmungsstabilisierendes Medikament.
Einzigartigkeit von Fenaclon
This compound ist aufgrund seiner spezifischen chemischen Struktur, die eine Chlor- und eine Phenylethylgruppe umfasst, einzigartig. Diese Struktur trägt zu seinen besonderen pharmakologischen Eigenschaften bei und macht es zu einer wertvollen Verbindung bei der Behandlung von Epilepsie .
Eigenschaften
IUPAC Name |
3-chloro-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-8-6-11(14)13-9-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITWVVLBVUMFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057708 | |
| Record name | Fenaclon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-20-7 | |
| Record name | Fenaclon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenaclon [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenaclon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENACLON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M4IR9QY13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



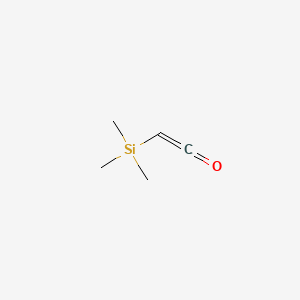

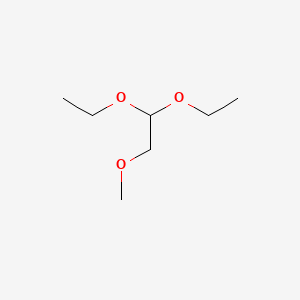
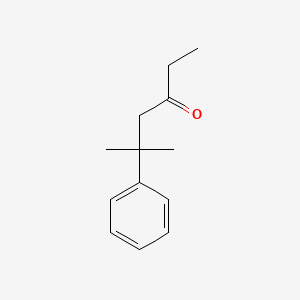



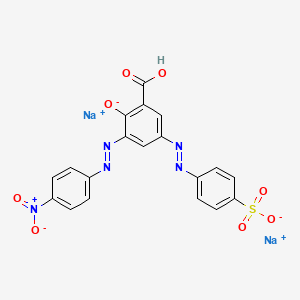
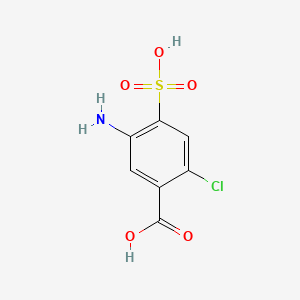
![[1,1'-Biphenyl]-3,3'-diol](/img/structure/B1594345.png)
